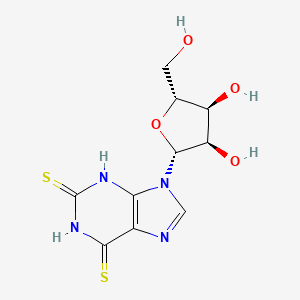
2,6-Dimercaptonebularine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dimercaptonebularine can be synthesized through multiple routes. One common method involves the reaction of azulenic precursors with specific reagents to introduce the mercapto groups at the 2 and 6 positions . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions: 2,6-Dimercaptonebularine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the mercapto groups, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercapto groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto groups can lead to the formation of disulfides, while reduction can yield thiols.
科学研究应用
2,6-Dimercaptonebularine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6-Dimercaptonebularine involves its interaction with molecular targets through its mercapto groups. These groups can form complexes with metals and other molecules, influencing various biochemical pathways. The compound’s ability to protect against radiation is attributed to its capacity to scavenge free radicals and prevent oxidative damage .
相似化合物的比较
2,6-Diaminopurine: Known for its use in the synthesis of nucleic acids and its role in genetic research.
2,5-Dimercapto-1,3,4-thiadiazole: Utilized as a multifunctional lubricant additive with anti-corrosion and anti-wear properties.
Uniqueness: Its ability to protect against radiation and its role in complex molecular interactions set it apart from other similar compounds .
属性
分子式 |
C10H12N4O4S2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dithione |
InChI |
InChI=1S/C10H12N4O4S2/c15-1-3-5(16)6(17)9(18-3)14-2-11-4-7(14)12-10(20)13-8(4)19/h2-3,5-6,9,15-17H,1H2,(H2,12,13,19,20)/t3-,5-,6-,9-/m1/s1 |
InChI 键 |
VMCLWNITFWEQDT-UUOKFMHZSA-N |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=S)NC2=S |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=S)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)

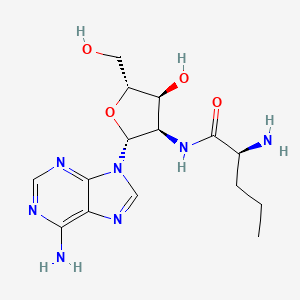
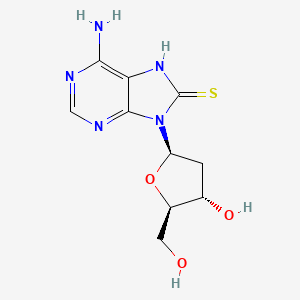
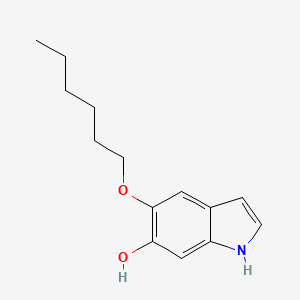
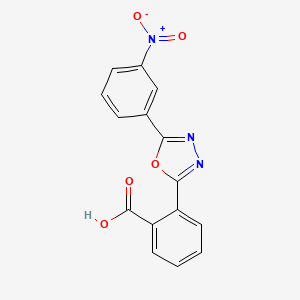
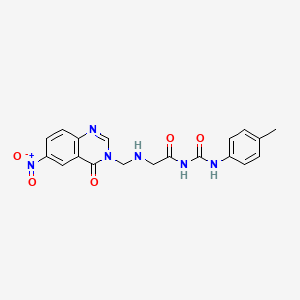
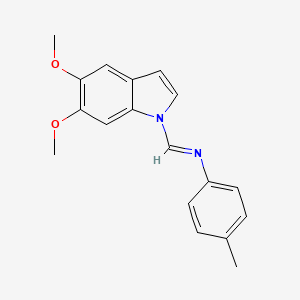
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)

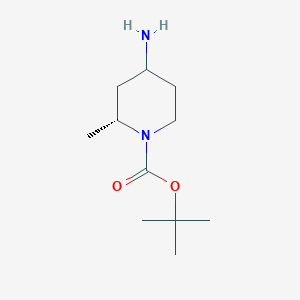
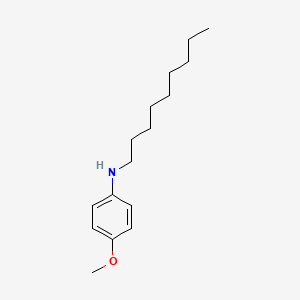
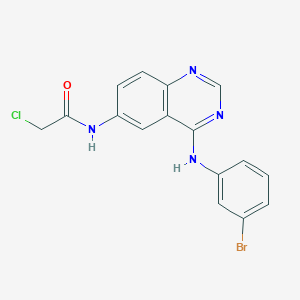
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile](/img/structure/B12932095.png)
